N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate
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Overview
Description
N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate is a chemical compound that belongs to the class of quinolinamines. Quinolinamines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate typically involves the reaction of quinoline derivatives with methylamine. One common method involves the use of 8-aminoquinoline as a starting material. The reaction proceeds through a series of steps including methylation and subsequent formation of the hemioxalate salt. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate involves its interaction with various molecular targets. It acts by binding to specific enzymes and receptors, thereby inhibiting their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids in parasites, leading to their death . The compound also disrupts the cell membrane integrity of microbes, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-quinolin-2-ylmethanamine: Similar in structure but differs in the position of the methyl group on the quinoline ring.
8-Hydroxyquinoline: Another quinoline derivative with broad-ranging pharmacological potential.
Uniqueness
N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate is unique due to its specific substitution pattern and the presence of the hemioxalate salt, which enhances its solubility and bioavailability. This makes it a more effective candidate for certain applications compared to its analogs .
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H12N2.C2H2O4/c2*1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2*2-7,12H,8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJJFIJVEODCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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